1-(4-Iodophenyl)piperazine hydrochloride is a synthetic compound belonging to the class of arylpiperazines. It serves as a valuable research tool in various scientific disciplines, particularly in medicinal chemistry and pharmacology, due to its ability to interact with specific biological targets. []
1-(4-Iodophenyl)piperazine hydrochloride is a chemical compound with significant relevance in medicinal chemistry and pharmacology. It is classified as a piperazine derivative, which is a class of compounds known for their diverse biological activities, including effects on the central nervous system. The compound's chemical structure includes a piperazine ring substituted with a 4-iodophenyl group, enhancing its potency and specificity for various biological targets.
The compound is categorized under heterocyclic compounds, specifically those containing a piperazine ring. Its unique properties arise from the substitution of iodine on the aromatic ring, which influences its reactivity and biological interactions. The Chemical Abstracts Service (CAS) number for 1-(4-Iodophenyl)piperazine hydrochloride is 624726-35-8, indicating its distinct identity in chemical databases .
The synthesis of 1-(4-Iodophenyl)piperazine hydrochloride has been explored through various methodologies. A common approach involves the reaction of piperazine with 4-iodobenzyl chloride, leading to the formation of the desired compound. This reaction typically proceeds via nucleophilic substitution mechanisms, where the nucleophilic nitrogen atoms in the piperazine attack the electrophilic carbon in the benzyl halide.
Key steps in this synthesis may include:
Alternative synthetic routes may also involve coupling reactions or modifications of existing piperazine derivatives to introduce the iodine substituent .
The molecular formula for 1-(4-Iodophenyl)piperazine hydrochloride is C10H13IN2·HCl. The structural representation features a piperazine ring linked to a phenyl group substituted at the para position by an iodine atom.
This structure contributes to its pharmacological properties, influencing how it interacts with biological targets .
1-(4-Iodophenyl)piperazine hydrochloride participates in various chemical reactions that are characteristic of piperazine derivatives. These include:
These reactions are essential for developing new therapeutic agents based on this compound .
The mechanism of action for 1-(4-Iodophenyl)piperazine hydrochloride primarily involves its interaction with neurotransmitter receptors in the central nervous system. It has been shown to exhibit activity on serotonin receptors, particularly:
The detailed interaction mechanisms often involve conformational changes in receptor structures upon binding, leading to downstream signaling effects that mediate physiological responses .
The primary applications of 1-(4-Iodophenyl)piperazine hydrochloride lie within medicinal chemistry and pharmacology. It is utilized as:
Palladium-catalyzed cross-coupling reactions provide efficient pathways to modify the 1-(4-iodophenyl)piperazine scaffold for precursor synthesis. The iodine atom's superior leaving group ability compared to bromine or chlorine enables high-yielding transformations under optimized conditions:
Suzuki-Miyaura Coupling: Reacting 1-(4-iodophenyl)piperazine with arylboronic acids in toluene/water mixtures (3:1) using Pd(PPh₃)₄ (2 mol%) and K₂CO₃ at 80°C achieves 70-85% yields of biaryl derivatives within 4 hours. Tetrabutylammonium bromide (TBAB) enhances solubility of inorganic bases in organic media, improving reaction efficiency . Alternative catalysts like Pd-XPhos permit room temperature coupling in ethanol/water systems (yields: 75-92%), demonstrating improved functional group tolerance.
Buchwald-Hartwig Amination: Pd₂(dba)₃/XPhos catalytic systems enable C-N bond formation between 1-(4-iodophenyl)piperazine and aryl amines at 100°C in toluene. Primary amines react efficiently (yields: 80-88%), while secondary amines require higher temperatures (120°C) and extended reaction times (yields: 65-75%) .
Alternative Bromination Pathways: Patent CN112645902A describes a solvent-free synthesis of 1-(4-bromophenyl)piperazine—a key precursor for iodination—using piperazine, dibromobenzene, potassium tert-butoxide, and tetrabutylammonium borate at 130°C. This method achieves 73% yield with reduced environmental impact compared to traditional solvent-based routes [6].
Table 1: Palladium-Catalyzed Modifications of 1-(4-Iodophenyl)piperazine
Reaction Type | Catalyst System | Conditions | Products | Yield (%) |
---|---|---|---|---|
Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃ | Toluene/H₂O, 80°C, 4h | 4-Arylphenylpiperazines | 70-85 |
Suzuki Coupling | Pd-XPhos | EtOH/H₂O, rt, 6h | 4-Arylphenylpiperazines | 75-92 |
Buchwald-Hartwig | Pd₂(dba)₃/XPhos | Toluene, 100°C, 12h | Diarylamino Derivatives | 80-88 |
Brominated Precursor | KOtBu/TBAB | Solvent-free, 130°C | 1-(4-Bromophenyl)piperazine | 73 |
Direct electrophilic iodination of phenylpiperazines suffers from low specific activity due to isotopic dilution. The tributyltin precursor strategy overcomes this limitation by enabling isotopic exchange with no-carrier-added radioiodine:
Tributyltin Precursor Synthesis: 15-(4-Tributylstannylphenyl)pentadecanoic acid is condensed with 1,2-dipalmitoyl-rac-glycerol to form TBT-MIPAG. This precursor enables regioselective radioiodination under mild conditions [5].
Iodine-125/Iodine-131 Labeling: TBT-MIPAG reacts with Na[¹²⁵I]I or Na[¹³¹I]I in the presence of chloramine-T or peracetic acid oxidants at room temperature for 5 minutes. Sep-Pak C18 purification yields the desired radioiodinated product with 65.9% ± 11.5% radiochemical yield and 94% ± 3.0% radiochemical purity [5]. This represents a significant improvement over conventional methods requiring thallium trifluoroacetate and high temperatures (100°C for 15 minutes).
Specific Activity Considerations: Unlike electrophilic iodination, which requires iodine carriers, this method achieves high specific activities (>100 GBq/μmol) crucial for receptor targeting applications. The technique is particularly valuable for SPECT radiotracers using iodine-123 (T₁/₂ = 13.2 h) or therapeutic agents incorporating iodine-131 (T₁/₂ = 8.02 d) [8].
Table 2: Radioiodination Protocols for Piperazine Derivatives
Method | Precursor | Oxidant | Conditions | RCY (%) | RCP (%) |
---|---|---|---|---|---|
Electrophilic Iodination | Arylpiperazine | I₂/H₂O₂ | 100°C, 15 min | 30-40 | 85-90 |
Tributyltin Method | TBT-MIPAG | Chloramine-T | rt, 5 min | 65.9 ± 11.5 | 94 ± 3.0 |
Isotopic Exchange | Iodophenylpiperazine | - | 150°C, 30 min | 40-50 | 90-95 |
Fluorine-18 labeling leverages the iodine atom as a leaving group for nucleophilic aromatic substitution or employs alkoxy chain modifications:
Direct Nucleophilic Aromatic Substitution: 1-(4-Iodophenyl)piperazine undergoes substitution with [¹⁸F]fluoride (produced via ¹⁸O(p,n)¹⁸F reaction) in DMSO at 120°C. Activated precursors with nitro or cyano groups ortho to iodine improve RCY to 60-70%, while unactivated systems yield <10% [2]. Phase-transfer catalysts like Kryptofix 222 enhance fluoride reactivity by complexing potassium counterions.
Fluoroethoxy Modification: Higher yields (45-55%) are achieved by reacting 1-(4-iodophenyl)piperazine with 2-[¹⁸F]fluoroethyl tosylate in acetonitrile at 85°C for 15 minutes. The tosylate leaving group facilitates efficient alkylation of the piperazine nitrogen without requiring ring activation [2] [9].
Purification Challenges: Rapid purification is essential due to fluorine-18's short half-life (109.7 minutes). Analytical-scale radio-TLC with streaking sample application (60 µL crude product) achieves baseline separation (resolution = 2.0) in <4 minutes without requiring reformulation. This outperforms HPLC methods needing 15-20 minutes separation plus buffer exchange [9].
Critical evaluation of radiolabeling strategies reveals trade-offs between yield, specific activity, and practicality:
Radiolabeling Efficiency: Tributyltin precursors provide the highest RCY for radioiodination (65.9% for I-125/131), while fluoroethoxy substitution achieves moderate RCY (45-55%) for F-18. Palladium-catalyzed methods offer excellent cold precursor yields (70-92%) but are unsuitable for short-lived radionuclides due to prolonged reaction times [5] [9].
Specific Activity Considerations: Electrophilic fluorination (F-18) and iodination (I-123/131) suffer from carrier contamination, limiting specific activity to 100-600 MBq/μmol. In contrast, no-carrier-added nucleophilic fluorination and isotopic exchange achieve >100 GBq/μmol, essential for high-affinity receptor ligands [2] [8].
Purification Advancements: Radio-TLC purification demonstrates significant advantages over conventional methods:
Table 3: Purification Method Comparison for Radiolabeled Piperazines
Parameter | Preparative TLC | Analytical HPLC | Semi-prep HPLC |
---|---|---|---|
Separation Time | <4 min | 8-12 min | 15-30 min |
Reformulation Needed | No | Yes | Yes |
Resolution | 2.0 | 1.5-2.5 | 3.0-4.0 |
Equipment Cost | Low (~$5k) | Moderate (~$30k) | High (>$50k) |
Compatibility | Microscale synthesis | All scales | Macro-scale |
The development of 1-(4-iodophenyl)piperazine-based radiotracers continues to benefit from innovations in precursor design and purification technology. Future directions include automated microfluidic radiosynthesis platforms integrated with TLC purification and novel chelating derivatives for theranostic applications combining SPECT/PET imaging with targeted radionuclide therapy.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1